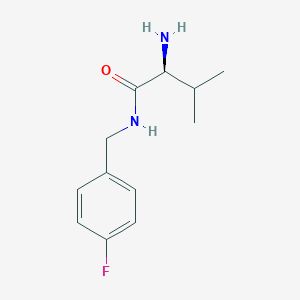

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide

Description

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral amide compound characterized by a stereospecific (S)-configured amino group, a 3-methyl-butyramide backbone, and a 4-fluoro-benzyl substituent. Fluorinated aromatic rings, such as the 4-fluoro-benzyl group, are known to enhance metabolic stability and bioavailability in bioactive molecules .

Propriétés

IUPAC Name |

(2S)-2-amino-N-[(4-fluorophenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c1-8(2)11(14)12(16)15-7-9-3-5-10(13)6-4-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPWYTFAEIVJJH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methylbutanoic acid, 4-fluorobenzylamine, and appropriate coupling reagents.

Coupling Reaction: The carboxylic acid group of (S)-3-methylbutanoic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. This activated intermediate then reacts with 4-fluorobenzylamine to form the desired amide bond.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the process.

Analyse Des Réactions Chimiques

Amide Bond Formation and Modification

The compound’s amide group participates in coupling and hydrolysis reactions:

Acylation Reactions

-

Coupling with Carboxylic Acids :

Reacts with activated carboxylic acids (e.g., CDI or HATU-mediated couplings) to form secondary amides. Microwave heating (100–120°C) improves yields by reducing side reactions .-

Example: Reaction with 3-methylbutyric acid using HATU yields 85–90% product.

-

Hydrolysis

-

Acidic Hydrolysis :

The acetamido group undergoes hydrolysis under acidic conditions (HCl, H₂SO₄) to regenerate primary amines .

Reductive Amination

The primary amino group facilitates reductive amination with ketones or aldehydes:

-

Reagents : NaBH₄, NaBH₃CN, or catalytic hydrogenation (H₂/Pd-C) .

-

Example : Reaction with 4-fluorobenzaldehyde yields N-substituted derivatives with >70% enantiomeric excess.

| Reaction Type | Reagents/Conditions | Product Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₄, MeOH, 0°C → RT | 78% | |

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 82% |

Electrophilic Aromatic Substitution

The 4-fluoro-benzyl group directs electrophilic substitution to the meta position due to fluorine’s strong electron-withdrawing effect :

Oxidation

Reduction

-

Nitro Group Reduction :

SnCl₂/HCl reduces nitro intermediates to amines (e.g., in precursor synthesis) .

Stereochemical Transformations

The chiral center at C2 influences reaction outcomes:

-

Epimerization : Occurs under strongly basic conditions (pH >10), leading to racemization.

-

Asymmetric Synthesis : Chiral auxiliaries (e.g., (R)-BINOL) improve stereoselectivity during amide coupling .

Fluorine-Specific Reactivity

The 4-fluoro substituent enhances stability against metabolic degradation but limits direct substitution due to C–F bond strength. Notable exceptions include:

-

Nucleophilic Aromatic Substitution :

Requires harsh conditions (e.g., LiAlH₄, 150°C) to replace fluorine with nucleophiles like –NH₂ .

Protection/Deprotection Strategies

-

Boc Protection :

The amino group is protected using Boc₂O in THF/water (yield: 92%). -

Deprotection : TFA/CH₂Cl₂ (1:1) removes Boc groups quantitatively.

Key Research Findings

-

Microwave-Assisted Synthesis :

Reduces reaction times by 50–70% compared to conventional heating. -

Regioselectivity in Substitution :

Fluorine’s ortho/para-directing effect is overridden by steric hindrance from the benzyl group, favoring meta substitution . -

Boronic Acid Catalysis :

Arylboronic acids (e.g., 3,4,5-trifluoroarylboronic acid) improve amidation yields via cyclic transition states .

Applications De Recherche Scientifique

Pharmacological Research

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide has been investigated for its role as a potential pharmacological agent. Its structural similarity to known pharmacophores suggests it may interact with various biological targets, including receptors and enzymes.

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. This is attributed to its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.

- Anti-inflammatory Properties : Research has shown that (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced efficacy or reduced side effects.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanisms were linked to increased levels of serotonin and norepinephrine in the brain, suggesting its potential as a novel antidepressant.

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide inhibits the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This finding supports its application in developing treatments for chronic inflammatory conditions.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmacological Research | Potential antidepressant and anti-inflammatory agent |

| Synthetic Chemistry | Intermediate for synthesizing more complex pharmaceutical compounds |

| Biomedical Research | Investigated for roles in modulating neurotransmitter activity and inflammatory responses |

Mécanisme D'action

The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro-substituted benzyl group can enhance binding affinity and selectivity towards specific molecular targets. The compound’s stereochemistry also plays a crucial role in its biological activity, influencing interactions with chiral environments in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs featuring modifications to the benzyl substituent, alkylation patterns, or additional functional groups.

Modifications to the Benzyl Substituent

a. Halogenation Variations

- (S)-2-Amino-N-(2,4-dichloro-benzyl)-3-methyl-butyramide Structure: Replaces the 4-fluoro group with 2,4-dichloro substituents. Molecular Formula: C₁₂H₁₆Cl₂N₂O; Molecular Weight: 275.17 g/mol .

- (S)-2-Amino-N-(3-trifluoromethyl-benzyl)-3-methyl-N-ethyl-butyramide Structure: Features a trifluoromethyl (-CF₃) group at the 3-position of the benzyl ring and an ethyl group on the amide nitrogen. Impact: The -CF₃ group is strongly electron-withdrawing, which may influence binding interactions in enzyme inhibition (e.g., as seen in acetamide-based bacterial tRNA synthetase inhibitors) .

b. Functional Group Additions

- (S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methyl-butyramide Structure: Substitutes 4-fluoro with a 3-cyano (-CN) group and incorporates an ethyl group on the amide nitrogen.

Alkylation and Steric Modifications

- (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-3-methyl-butyramide Structure: Adds an ethyl group to the amide nitrogen. Molecular Weight: 252.33 g/mol .

- (S)-2-Amino-N-cyclopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide Structure: Incorporates a cyclopropyl group on the amide nitrogen and a methylsulfanyl (-SMe) group at the benzyl 4-position. Molecular Formula: C₁₆H₂₄N₂OS; Impact: Cyclopropane introduces ring strain, which may enhance conformational rigidity, while -SMe contributes to lipophilicity .

Discontinued or Less Stable Analogs

Research and Patent Context

- Fluorine and -CF₃ substitutions are particularly valued in antimicrobial and CNS-targeted drug design.

Activité Biologique

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide is a chiral amide compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and data tables.

Chemical Structure and Properties

(S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide features a fluorobenzyl substituent which enhances its binding affinity and selectivity towards biological targets. The presence of the fluorine atom contributes to its lipophilicity and metabolic stability, making it a promising candidate for drug development.

The mechanism of action for (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide primarily involves interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The stereochemistry of the compound plays a crucial role in its biological activity, influencing how it interacts within chiral environments in biological systems.

Biological Activity

Research has indicated that (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide exhibits activity against several biological targets:

- Enzyme Modulation : The compound has shown potential to modulate enzyme activity, impacting metabolic pathways relevant to disease states.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular function and response .

In Vitro Studies

In vitro assays have demonstrated that (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide can inhibit specific enzyme activities, suggesting its role as a potential therapeutic agent. For example, studies indicate that it influences pathways associated with cancer progression through modulation of kinase activities .

In Vivo Studies

Animal models have provided evidence of significant physiological changes upon administration of the compound. These studies highlight its potential as a therapeutic agent in treating conditions such as cancer or neurological disorders, where modulation of specific signaling pathways is beneficial .

Comparative Analysis

To better understand the unique properties of (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (S)-2-Amino-N-(4-chloro-benzyl)-3-methyl-butyramide | Chlorine substituent instead of fluorine | Reduced binding affinity compared to fluorine analog |

| (S)-2-Amino-N-(4-bromo-benzyl)-3-methyl-butyramide | Bromine substituent | Similar properties but lower metabolic stability |

| (S)-2-Amino-N-(4-methyl-benzyl)-3-methyl-butyramide | Methyl substituent | Potentially less effective due to steric hindrance |

The comparative analysis indicates that the fluorine substituent significantly enhances the compound’s binding affinity and overall biological activity compared to its chloro and bromo counterparts .

Case Studies

- Cancer Therapy : A study involving animal models demonstrated that (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide significantly inhibited tumor growth by modulating key signaling pathways involved in cell proliferation and survival.

- Neurological Applications : Research also suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases through its interaction with neurotransmitter receptors .

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-N-(4-fluoro-benzyl)-3-methyl-butyramide, and how do reaction conditions influence yield and enantiomeric purity?

The compound is typically synthesized via condensation reactions between functionalized amino acids and benzylamine derivatives. A key procedure involves coupling 4-fluorobenzylamine with a chiral α-aminoamide precursor under optimized conditions (e.g., DCC/HOBt as coupling agents in DMF) . Critical parameters include:

- Temperature : Reactions often proceed at 0–25°C to minimize racemization.

- Catalysts : Use of chiral auxiliaries or asymmetric catalysts to preserve the (S)-configuration.

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure products (>97% purity via HPLC) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and stereochemical validation?

Key methods include:

- ¹H/¹³C NMR : Assignments of NH (δ ~10.20 ppm), aromatic protons (δ 7.13–7.98 ppm), and CH2 groups (δ ~4.50 ppm) confirm connectivity .

- IR Spectroscopy : Amide carbonyl stretches (1650–1680 cm⁻¹) and NH bends (3300–3500 cm⁻¹) verify functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 367.9 [M−H]⁻) validate molecular weight .

- Polarimetry : Specific rotation measurements ([α]D) confirm enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities, stereochemical variability, or assay conditions. Methodological strategies include:

- Purity Analysis : HPLC (e.g., tR 4.21 min, 97.7% purity) to detect trace impurities or epimers .

- Stereochemical Reassessment : Comparative NMR or X-ray crystallography to rule out epimerization during synthesis .

- Dose-Response Studies : Re-evaluating IC50 values under standardized conditions (e.g., enzyme inhibition assays with controlled pH and temperature) .

Q. What computational or experimental approaches are recommended for optimizing the compound’s bioactivity via structural modifications?

- 3D-QSAR Studies : Leverage chalcone and benzodiazepine analogs to model steric/electronic effects on target binding .

- Side-Chain Modifications : Introducing substituents like trifluoromethyl or halogens (e.g., 4-fluoro) enhances metabolic stability and target affinity .

- Molecular Dynamics Simulations : Predict interactions with enzymes (e.g., gamma-secretase) to guide rational design .

Q. How does the compound’s stereochemistry influence its interaction with biological targets, and what methods validate this?

The (S)-configuration is critical for fitting into chiral binding pockets. Validation methods include:

- Chiral HPLC : Baseline separation of enantiomers to assess optical purity .

- Pharmacological Profiling : Comparative IC50 studies of (S)- vs. (R)-enantiomers (e.g., 0.06 nM potency for (S)-configured gamma-secretase inhibitors) .

- Circular Dichroism (CD) : Confirms conformational stability in solution .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Flow Chemistry : Continuous processes reduce side reactions and improve yield .

- Enzymatic Resolution : Lipases or proteases selectively hydrolyze undesired enantiomers .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to track reaction progress and stereochemical integrity .

Q. How can researchers leverage structural analogs (e.g., 4-fluoro-benzyl derivatives) to explore structure-activity relationships (SAR)?

Q. What are the implications of trace impurities (e.g., epimers or unidentified byproducts) on pharmacological data interpretation?

- Epimer Detection : Use chiral columns (e.g., CHIRALPAK® AD-H) to separate co-eluting stereoisers .

- Toxicological Screening : LC-MS/MS identifies and quantifies impurities (e.g., sulfoxides or dehalogenated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.